2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine is a heterocyclic compound that features both pyrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrazine derivative under controlled conditions. The reaction may be catalyzed by a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce various reduced pyrazine derivatives.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s pyrazole and pyrazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine: Lacks the pyrrolidinyl group, which may affect its reactivity and biological activity.
3-(pyrrolidin-1-yl)pyrazine: Lacks the dimethylpyrazole moiety, potentially altering its chemical properties and applications.
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine is unique due to the presence of both dimethylpyrazole and pyrrolidinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-pyrrolidin-1-ylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-10-9-11(2)18(16-10)13-12(14-5-6-15-13)17-7-3-4-8-17/h5-6,9H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOJZPWMBHNGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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